methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a hydroxyl group at position 7, a piperidin-1-ylmethyl moiety at position 8, and a methyl benzoate ester linked via an ether bond at position 2. Its synthesis typically involves multi-step organic reactions, including etherification and alkylation, with structural validation relying on techniques like NMR and X-ray crystallography (e.g., SHELX software for crystallographic refinement) .
Properties
IUPAC Name |
methyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-28-23(27)15-5-7-16(8-6-15)30-20-14-29-22-17(21(20)26)9-10-19(25)18(22)13-24-11-3-2-4-12-24/h5-10,14,25H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWIPIOCGSXUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated chromen-4-one intermediate.
Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the chromen-4-one core can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromen-4-one core can interact with various biological macromolecules, potentially inhibiting their activity or altering their function. The piperidinylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Differences and Implications
- Substituent Effects: The piperidinyl vs. 4-methylpiperazinyl groups at position 8 influence solubility and target interactions. The methylpiperazine derivative likely exhibits improved aqueous solubility due to the tertiary amine’s polarity, whereas the piperidine variant may favor lipophilic environments. The benzyltriazolylbutoxy chain in enhances π-π stacking and hydrogen-bonding capabilities, critical for breast cancer resistance protein (BCRP) modulation . The benzo[c]chromen system in increases aromatic surface area, possibly enhancing DNA intercalation or protein binding but reducing solubility .
- Pharmacological Activity: Compound demonstrated potent BCRP modulation (82% synthesis yield), suggesting structural flexibility and triazole functionality are critical for this activity. The target compound’s piperidine group may instead target other transporters or enzymes. No activity data are available for the benzo[c]chromen derivative , though its planar structure could suit intercalation-based mechanisms.
- Synthetic Considerations: The high yield (82%) of highlights the robustness of click chemistry (e.g., triazole formation) in flavonoid derivatization. Crystallographic refinement (e.g., SHELX ) is essential for confirming the stereochemistry of these compounds, particularly for chiral centers introduced during synthesis.
Biological Activity
Methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The following sections delve into the biological activity, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is C23H23NO6, with a molecular weight of approximately 409.4 g/mol. Its structure features a chromene core, which is known for various biological activities.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness against Gram-positive bacteria, with some studies reporting MIC values as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Methyl 4-(...) Benzoate
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | >125 |
| Pseudomonas aeruginosa | >125 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. It was found to significantly reduce cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 μM .
Table 2: Anticancer Activity of Methyl 4-(...) Benzoate
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The biological mechanisms underlying the activities of methyl 4-(...) benzoate are multifaceted:
- Protein Synthesis Inhibition : The compound appears to inhibit protein synthesis in bacterial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, it promotes apoptosis via caspase activation and disruption of mitochondrial membrane potential.
- Biofilm Disruption : It has shown efficacy in reducing biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Biofilm Formation : A study demonstrated that methyl 4-(...) benzoate could reduce biofilm formation by over 90% in Candida tropicalis and between 75%–83% in Staphylococcus aureus strains, indicating its potential use in treating biofilm-associated infections .
- Cancer Cell Apoptosis : Research involving breast cancer cell lines indicated that treatment with this compound led to a significant increase in apoptotic markers compared to control groups, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
